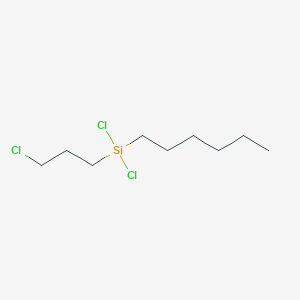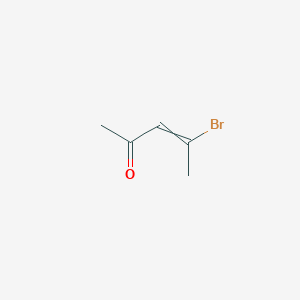![molecular formula C15H8Cl2FNO2 B14425620 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione CAS No. 79183-36-1](/img/structure/B14425620.png)
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dichlorophenyl group, a fluorine atom, and an indole core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The introduction of the dichlorophenyl and fluorine groups can be achieved through subsequent substitution reactions using appropriate reagents and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Sertraline hydrochloride: A selective serotonin reuptake inhibitor with a dichlorophenyl group.
3,4-Dichloromethylphenidate: A compound with serotoninergic activity and a dichlorophenyl group.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Triple reuptake inhibitors with a dichlorophenyl group.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
79183-36-1 |
|---|---|
Molecular Formula |
C15H8Cl2FNO2 |
Molecular Weight |
324.1 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-7-fluoroindole-2,3-dione |
InChI |
InChI=1S/C15H8Cl2FNO2/c16-10-5-4-8(6-11(10)17)7-19-13-9(14(20)15(19)21)2-1-3-12(13)18/h1-6H,7H2 |
InChI Key |
QICPPKYYRLWCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C(=O)C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



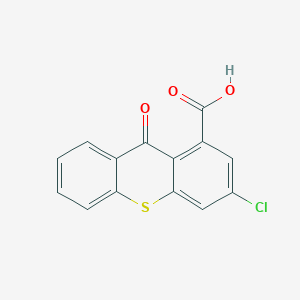
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
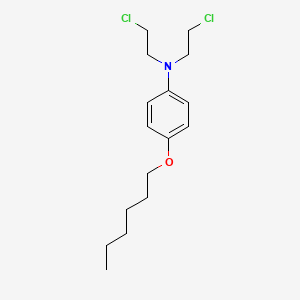

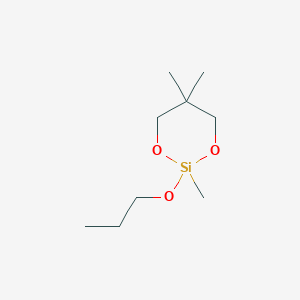
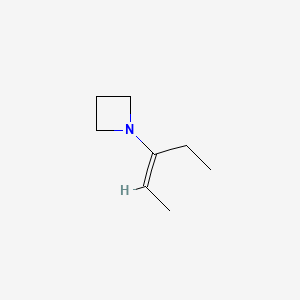


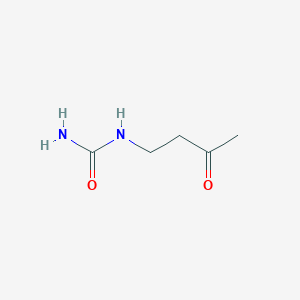

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
